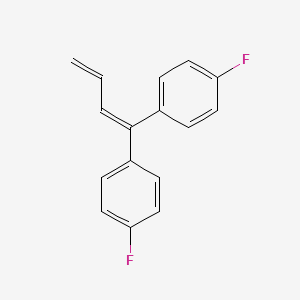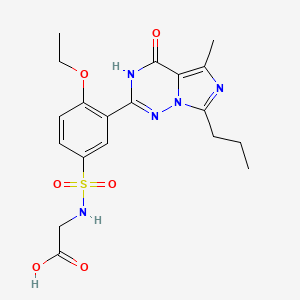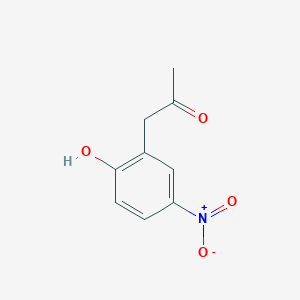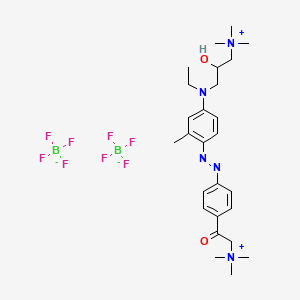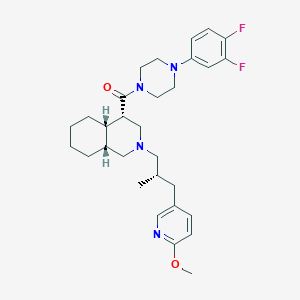
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a difluorophenyl group, and a decahydroisoquinoline moiety. The fumarate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of (4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate involves multiple steps, including the formation of the piperazine ring, the introduction of the difluorophenyl group, and the construction of the decahydroisoquinoline moiety. The synthetic route typically involves:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperazine ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Construction of the Decahydroisoquinoline Moiety: This step involves the cyclization of a suitable precursor to form the decahydroisoquinoline ring system.
Final Assembly and Fumarate Salt Formation: The final step involves coupling the intermediate compounds and converting the product to its fumarate salt form for enhanced stability and solubility.
Analyse Chemischer Reaktionen
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the difluorophenyl group, using suitable nucleophiles or electrophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate can be compared with other similar compounds, such as:
(4-(3,4-dichlorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone fumarate: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
(4-(3,4-difluorophenyl)piperazin-1-yl)((4S,4aS,8aR)-2-((S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl)decahydroisoquinolin-4-yl)methanone hydrochloride: This compound is similar but in the hydrochloride salt form, which may affect its solubility and stability.
The unique combination of functional groups and structural features in this compound distinguishes it from other compounds and contributes to its specific properties and applications.
Eigenschaften
Molekularformel |
C30H40F2N4O2 |
|---|---|
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
[(4S,4aS,8aR)-2-[(2S)-3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21-,23-,25-,26+/m0/s1 |
InChI-Schlüssel |
RDSAUPRYZCQORM-BJTUFNSYSA-N |
Isomerische SMILES |
C[C@@H](CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Kanonische SMILES |
CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
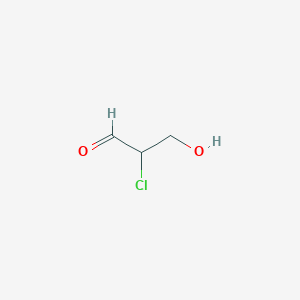
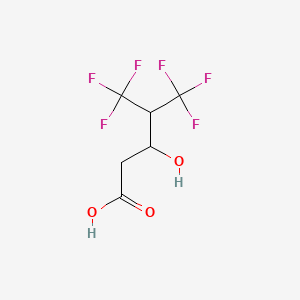

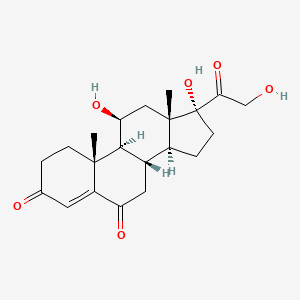
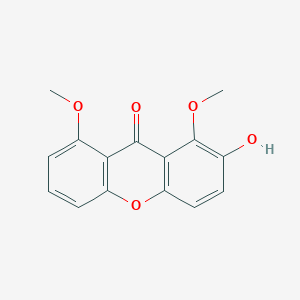
![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
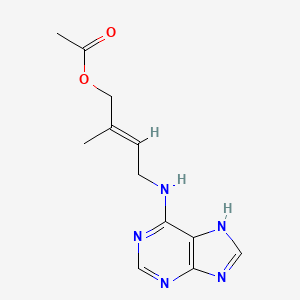
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
